molecular formula C7H13Cl2N3O B13636248 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride

Cat. No.: B13636248
M. Wt: 226.10 g/mol
InChI Key: ALEZQJDTEDDXGF-UHFFFAOYSA-N
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Description

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazole rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazole precursors under specific conditions. For instance, the transition-metal-free strategy can be employed, where pyrrole is cross-coupled with acyl (bromo)acetylenes in solid alumina at room temperature. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .

Chemical Reactions Analysis

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent. In medicine, it is being explored for its potential therapeutic applications in treating various diseases. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride can be compared with other similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives and 1H-pyrazolo[3,4-b]pyridines. These compounds also contain nitrogen heterocycles and exhibit similar biological activities. this compound is unique due to its specific structural features and the presence of both pyrrole and pyrazole rings, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H13Cl2N3O

Molecular Weight

226.10 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H11N3O.2ClH/c11-2-1-10-7-5-8-3-6(7)4-9-10;;/h4,8,11H,1-3,5H2;2*1H

InChI Key

ALEZQJDTEDDXGF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N(N=C2)CCO.Cl.Cl

Origin of Product

United States

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